molecular formula C13H27NO2 B1171868 C.I. Reactive Blue 9 CAS No. 12225-37-5

C.I. Reactive Blue 9

Cat. No.: B1171868
CAS No.: 12225-37-5
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Description

C.I. Reactive Blue 9 is a reactive dye classified under the Color Index system, commonly used in textile industries for cellulose fiber dyeing. Reactive dyes form covalent bonds with hydroxyl groups in cellulose, ensuring high wash-fastness. Reactive dyes like Blue 9 typically contain chromophores (e.g., anthraquinone or azo groups) and reactive anchors (e.g., vinyl sulfone or chlorotriazine), enabling fixation under alkaline conditions .

Properties

CAS No.

12225-37-5

Molecular Formula

C13H27NO2

Origin of Product

United States

Preparation Methods

The synthesis of C.I. Reactive Blue 9 involves several steps, starting with the preparation of the chromophore, which is typically an anthraquinone derivative. The chromophore is then reacted with a reactive group, such as a vinyl sulfone or a chlorotriazine, under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Reactive dyes like C.I. Reactive Blue 9 undergo hydrolysis in aqueous alkaline conditions, forming inactive hydrolyzed products. This reaction is critical during dye fixation on cellulose fibers.

  • Mechanism :

    • Nucleophilic substitution at the reactive group (e.g., vinyl sulfone or triazine) by hydroxide ions.

    • Example for Reactive Blue 19:

      Dye SO2 CH2CH2 OSO3Na+H2OOHDye SO2 CH2CH2 OH+NaHSO4\text{Dye SO}_2\text{ CH}_2\text{CH}_2\text{ OSO}_3\text{Na}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{Dye SO}_2\text{ CH}_2\text{CH}_2\text{ OH}+\text{NaHSO}_4

      Hydrolysis reduces dye affinity for fibers, decreasing fixation efficiency .

  • Kinetics :

    • Pseudo-first-order kinetics observed in alkaline conditions (pH 10–12).

    • Rate constants (kk) for similar dyes range from 0.02textmin10.02\\text{min}^{-1} to 0.05textmin10.05\\text{min}^{-1} at 60°C .

Oxidation and Reduction Reactions

Reactive blue dyes are susceptible to redox reactions, which alter their chromophoric structure.

  • Oxidation :

    • Reagents : Hydrogen peroxide, ozone, or UV/TiO₂ systems.

    • Products : Degradation into smaller aromatic intermediates (e.g., sulfonated anthraquinones) and eventually CO₂/H₂O .

    • Example pathway for anthraquinone-based dyes:

      DyeH2O2Quinone intermediatesAliphatic acids\text{Dye}\xrightarrow{\text{H}_2\text{O}_2}\text{Quinone intermediates}\rightarrow \text{Aliphatic acids}
  • Reduction :

    • Reagents : Zero-valent iron (ZVI) or microbial reductases.

    • Products : Cleavage of azo bonds (N N\text{N N}) to form aromatic amines (potential carcinogens) .

Complexation with Metal Ions

Metal-complex reactive dyes (e.g., Cu or Co complexes) exhibit enhanced stability and color fastness.

  • Reaction Conditions :

    • Metal salts (e.g., CuSO₄) added during synthesis.

    • Temperature: 20–80°C; pH 3.5–5.0 .

  • Example :

    Dye+Cu2+Dye Cu complex( max628textnm)\text{Dye}+\text{Cu}^{2+}\rightarrow \text{Dye Cu complex}\quad (\text{ }_{\text{max}}\approx 628\\text{nm})

Biodegradation Pathways

Microbial degradation is a key route for environmental detoxification.

Organism Conditions Efficiency Products
Enterobacter sp.Aerobic, pH 7, 30°C90% in 24hSulfonated amines, alkanes
Lentinus crinitusAnaerobic, pH 5.5, 30°C>90% in 72hNon-toxic metabolites (FTIR/GC-MS)

Substitution Reactions (Dye-Fiber Bonding)

Reactive dyes form covalent bonds with hydroxyl groups in cellulose under alkaline conditions.

  • Mechanism :

    • Nucleophilic attack by cellulose-O⁻ on the dye’s reactive group.

    • Example for triazine-based dyes:

      Dye Cl+Cellulose ODye O Cellulose+Cl\text{Dye Cl}+\text{Cellulose O}^-\rightarrow \text{Dye O Cellulose}+\text{Cl}^-
  • Factors Affecting Efficiency :

    • pH (optimal 10–12).

    • Temperature (60–80°C).

    • Electrolyte concentration (50–100 g/L NaCl) .

Environmental and Toxicological Considerations

  • Toxicity : Untreated Reactive Blue 9 exhibits phytotoxicity and genotoxicity; biodegradation reduces these effects .

  • Wastewater Treatment :

    • Adsorption: Activated carbon or biochar (removal efficiency >85%).

    • Advanced oxidation: UV/H₂O₂ achieves >95% decolorization .

Scientific Research Applications

C.I. Reactive Blue 9 has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques to visualize cellular structures and processes.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the paper and leather industries for coloring products.

Mechanism of Action

The mechanism of action of C.I. Reactive Blue 9 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the substrate, providing excellent wash-fastness and light-fastness properties. The molecular targets include the hydroxyl groups in cellulose, and the pathways involved are primarily nucleophilic substitution reactions.

Comparison with Similar Compounds

Data Tables

Table 1. Fixation Efficiency of Reactive Dyes on Cotton

Dye F% (Uncationized) F% (Cationized)
C.I. Reactive Blue 19 68.09 89.72
C.I. Reactive Red 195 80.79 96.74
C.I. Reactive Yellow 145 74.26 95.29

Table 2. Electro-Oxidation Efficiency for Reactive Blue 198

Parameter Optimal Value Color Removal COD Removal
pH 7 98.9% 65.5%
NaCl Concentration 0.13M
Time 10.5 minutes

Q & A

Q. How should researchers design controlled experiments to isolate the effects of pH on this compound’s reactivity?

  • Methodological Answer : Use buffer systems (e.g., phosphate, acetate) to maintain pH (±0.1 units). Conduct parallel reactions at pH 3, 7, and 11, monitoring reactivity via stopped-flow spectrophotometry. Include blank runs to account for buffer-dye interactions and validate with potentiometric titrations .

Q. What validation criteria are critical for computational models predicting this compound’s adsorption behavior?

  • Methodological Answer : Compare DFT-calculated binding energies with experimental ΔH values from calorimetry. Validate molecular dynamics simulations using experimental Qmax and kinetic data. Report root-mean-square deviations (RMSD) and correlation coefficients (R<sup>2</sup>) for model accuracy .

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